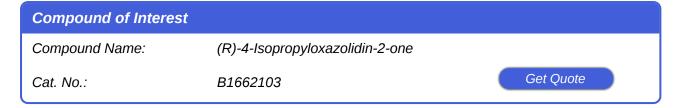


Spectroscopic Analysis of (R)-4-Isopropyloxazolidin-2-one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chiral auxiliary, **(R)-4-Isopropyloxazolidin-2-one**. This compound is a cornerstone in asymmetric synthesis, and a thorough understanding of its spectral characteristics is paramount for its effective use and for the characterization of its derivatives. This document presents its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and logical diagrams illustrating the analytical workflow.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for **(R)-4-Isopropyloxazolidin-2-one**.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra were recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of (R)-4-Isopropyloxazolidin-2-one in CDCl₃.



| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---------------------------|--------------|--------------------------------|----------------------|------------|
| ~7.39 | brs | - | 1H | NH |
| 4.44 | dd | 8.6, 6.4 | 1H | H5 |
| 4.10 | dd | 8.6, 6.4 | 1H | H5 |
| 3.57–3.68 | m | - | 1H | H4 |
| 1.64–1.81 | m | - | 1H | Н6 |
| 0.96 | d | 6.6 | 3Н | H7' |
| 0.90 | d | 6.6 | 3H | H7 |

Data sourced from a study on the synthesis of Evans' chiral auxiliaries.[1]

Table 2: ¹³C NMR Spectroscopic Data of **(R)-4-Isopropyloxazolidin-2-one** in CDCl₃.[1]

| Chemical Shift (δ) ppm | Assignment |
|------------------------|-----------------------|
| 160.6 | C2 (C=O) |
| 68.4 | C5 (CH ₂) |
| 58.2 | C4 (CH) |
| 32.5 | C6 (CH) |
| 17.7 | C7' (CH₃) |
| 17.4 | C7 (CH₃) |

Infrared (IR) Spectroscopy Data

The IR spectrum was obtained from a neat sample.

Table 3: IR Spectroscopic Data of (R)-4-Isopropyloxazolidin-2-one.[1]



| Wavenumber (cm ⁻¹) | Description of Vibration | |
|--------------------------------|--------------------------|--|
| 3259 | N-H stretch | |
| 2960, 2914 | C-H stretch (aliphatic) | |
| 1720 | C=O stretch (carbonyl) | |
| 1471, 1404, 1327 | C-H bend | |
| 1242, 1089, 1007 | C-N stretch, C-O stretch | |
| 933, 706 | Out-of-plane bends | |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1. Sample Preparation:
- Approximately 10-20 mg of (R)-4-Isopropyloxazolidin-2-one was dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- The solution was transferred to a 5 mm NMR tube.
- 2. ¹H NMR Spectroscopy Parameters:
- Spectrometer: Varian Gemini BB spectrometer.
- Frequency: 300 MHz.
- Solvent: CDCl₃.
- Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
- Number of Scans: Typically 16-64 scans.



• Relaxation Delay: 1-2 seconds.

Pulse Width: ~30-45 degrees.

Acquisition Time: 2-4 seconds.

Spectral Width: -2 to 12 ppm.

3. ¹³C NMR Spectroscopy Parameters:

• Spectrometer: Varian Gemini BB spectrometer.

• Frequency: 75.4 MHz.

Solvent: CDCl₃.

- Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm (or residual solvent peak at 77.16 ppm).
- Decoupling: Proton-decoupled.
- Number of Scans: Typically 512-2048 scans, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.
- Pulse Width: ~30-45 degrees.
- Acquisition Time: 1-2 seconds.
- Spectral Width: -10 to 220 ppm.

Infrared (IR) Spectroscopy

- 1. Sample Preparation (Neat):
- A small drop of (R)-4-Isopropyloxazolidin-2-one (in its liquid state, or melted if solid at room temperature) was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.



2. FTIR Spectroscopy Parameters:

• Spectrometer: FTIR Perkin Elmer Spectrum 200 spectrometer.

Mode: Transmittance.

• Range: 4000-400 cm⁻¹.

• Resolution: 4 cm⁻¹.

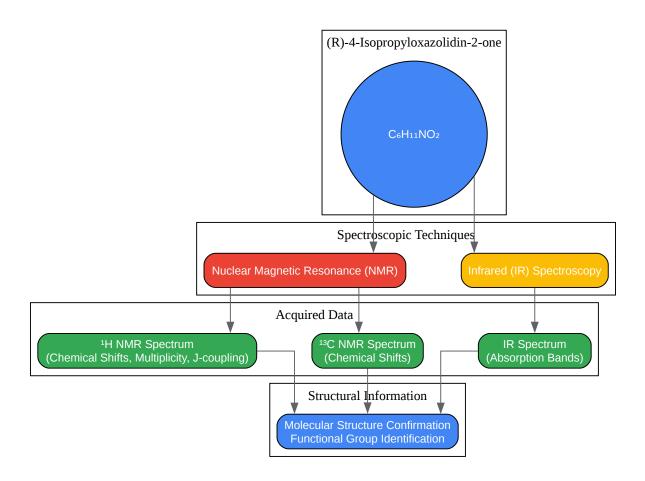
• Number of Scans: Typically 16-32 scans.

 Background: A background spectrum of the clean salt plates was recorded prior to the sample measurement.

Visualization of Analytical Processes

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis and a typical experimental workflow.

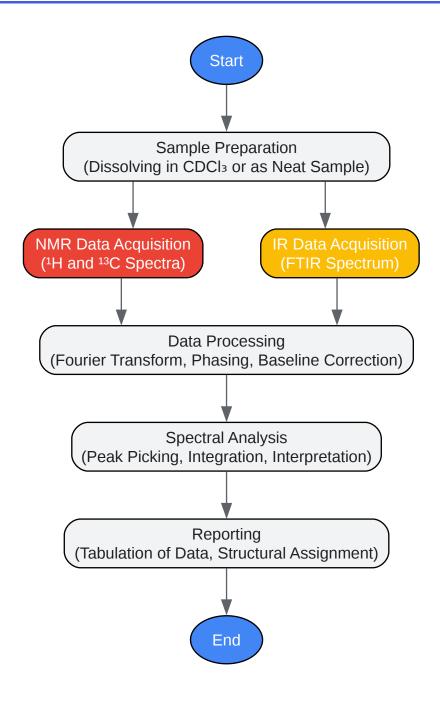




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Caption: Logical flow of spectroscopic analysis.





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Caption: General experimental workflow for spectroscopic analysis.

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References

- 1. Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative PMC [pmc.ncbi.nlm.nih.gov]
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